molecular formula C12H23NO B14356309 N-Octylbut-2-enamide CAS No. 92779-41-4

N-Octylbut-2-enamide

Cat. No.: B14356309
CAS No.: 92779-41-4
M. Wt: 197.32 g/mol
InChI Key: PCARJCHPPCFCDG-UHFFFAOYSA-N
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Description

N-Octylbut-2-enamide is a synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound is a close structural analog of other well-known synthetic capsaicinoids, such as N-Arachidonoyl dopamine, sharing the core butenamide pharmacophore. TRPV1 is a non-selective cation channel highly expressed in sensory neurons and is a critical mediator of thermal nociception and inflammatory pain. As a research tool, this compound is used in neuroscience and pharmacology to selectively activate TRPV1 in vitro, leading to calcium influx and neuronal excitation, which allows researchers to study pain signaling pathways and screen for potential analgesic compounds. Its mechanism of action involves binding to the capsaicin-binding site on the TRPV1 channel, causing a conformational change that opens the channel pore. The "N-Octyl" chain influences the compound's lipophilicity and pharmacokinetic properties, making it a valuable subject for structure-activity relationship (SAR) studies aimed at developing novel TRPV1-targeting therapeutics. Researchers utilize this compound to probe the role of TRPV1 in various physiological and pathophysiological processes beyond pain, including neurogenic inflammation, cough reflex, and thermoregulation. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92779-41-4

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-octylbut-2-enamide

InChI

InChI=1S/C12H23NO/c1-3-5-6-7-8-9-11-13-12(14)10-4-2/h4,10H,3,5-9,11H2,1-2H3,(H,13,14)

InChI Key

PCARJCHPPCFCDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C=CC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Octylbut 2 Enamide

Established Synthetic Pathways for N-Octylbut-2-enamide and Related Enamides

The construction of the enamide functional group can be achieved through several strategic approaches. These methods offer different levels of stereocontrol and functional group tolerance, providing chemists with a toolbox to access a wide array of enamide structures.

Direct N-Dehydrogenation Approaches for Amide to Enamide Conversion

The direct dehydrogenation of amides to form enamides represents the most straightforward and atom-economical approach. nih.gov This transformation, however, has been a significant challenge. Recent advancements have led to protocols that can achieve this conversion.

One notable method involves the use of an iron-assisted regioselective oxidative desaturation of amides. This approach has demonstrated broad substrate tolerance, accommodating aroyl, alkanoyl, cyclic, and acyclic amides. nih.gov Another strategy employs the azide radical to abstract the more electron-rich N-α-C–H bonds, leading to selective oxidative desaturation. digitellinc.com

Early work by Shono accomplished this conversion in a two-step process involving the initial oxidation of amides to N-α-methoxyl amides, followed by the elimination of methanol. nih.gov More recent developments include a photoinduced palladium-catalyzed dehydrogenation protocol reported by Gevorgyan, which starts from prefunctionalized 2-iodobenzamides and proceeds via a hybrid aryl Pd-radical species and a hydrogen atom transfer (HAT) process. nih.govacs.org A ruthenium-catalyzed variant of this reaction has also been published. nih.gov Furthermore, an electrochemical oxidation approach has been developed where amides, primarily derived from cyclic amines, are converted to hemiaminal methyl ethers that subsequently collapse under acidic conditions to yield the enamide. nih.gov

A light-mediated, one-step direct oxidation of N-acetyl-pyrrolidine in the presence of titanium dioxide and a copper(II) salt has also been reported, although the enamide product was only detected spectroscopically. nih.gov These methods highlight the ongoing efforts to develop general and efficient dehydrogenation protocols for enamide synthesis. nih.gov

Schotten-Baumann Type Reactions in Enamide Synthesis

While the classical Schotten-Baumann reaction is known for the synthesis of amides from amines and acid chlorides, analogous strategies have been adapted for enamide synthesis. These methods often involve the acylation of pre-formed imines. Enamides have been previously prepared by the reaction of imines with acetic anhydride (B1165640). rsc.org

Phosphine-Mediated Reductive Acylation of Oximes for Enamide Formation

A highly efficient method for the synthesis of enamides from ketones involves the phosphine-mediated reductive acylation of the corresponding ketoximes. organic-chemistry.orgnih.gov This approach provides a scalable and high-yielding route to enamides, which is particularly valuable for pharmaceutical applications. organic-chemistry.org

The process begins with the conversion of a ketone to its oxime, which is then acylated with an agent like acetic anhydride in the presence of a phosphine (B1218219). organic-chemistry.org Trialkyl or triaryl phosphines can be used, with triethylphosphine (B1216732) often proving to be the most effective promoter, leading to enamide yields of up to 89% under mild conditions. organic-chemistry.org The choice of solvent is also crucial, with toluene (B28343), o-xylene, and chlorobenzene being optimal. organic-chemistry.org This method is applicable to a wide range of ketones, including benzylic and non-benzylic variants, and tolerates various functional groups. organic-chemistry.org A similar method utilizes ferrous acetate (B1210297) as the reducing agent for the conversion of ketoximes to N-acetyl α-arylenamides under mild conditions. organic-chemistry.org

Examples of Phosphine-Mediated Enamide Synthesis from Ketoximes
Ketone TypePromoter/Reducing AgentSolventYieldReference
Benzylic and Non-benzylicTriethylphosphineToluene, o-xylene, or chlorobenzeneUp to 89% organic-chemistry.org
Various KetoximesFerrous acetateNot specifiedHigh organic-chemistry.org

Transition Metal-Catalyzed Strategies in Enamide Synthesis

Transition metal catalysis has become a cornerstone of modern organic synthesis, and the formation of enamides is no exception. thieme-connect.comresearchgate.net Catalysts based on palladium, copper, and rhodium have been extensively used to facilitate various enamide-forming reactions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgrsc.orgacs.orgacs.org

Palladium Catalysis: Palladium catalysts are highly effective for the coupling of amides and carbamates with enol triflates and tosylates, providing enamides in good to excellent yields. organic-chemistry.org This method is versatile and can be applied to a range of primary aliphatic and aromatic amides. organic-chemistry.org Palladium-catalyzed oxidative amidation of olefins with amides has also been developed. For example, the cross-coupling of amides with acrylates can be achieved at room temperature in the presence of air, with p-toluenesulfonic acid (p-TsOH) being an effective catalyst. acs.orgresearchgate.net This protocol has a wide substrate scope, including alkyl, aryl, and substituted arylamides, as well as urea and its derivatives. acs.org

Copper Catalysis: Copper-catalyzed methods are also prominent in enamide synthesis. A practical method for the synthesis of enamides involves the CuI-catalyzed reductive acylation of ketoximes using sodium bisulfite (NaHSO3) as the terminal reductant. acs.org This procedure shows good functional group tolerance and provides a broad scope of enamides in high yields. acs.org Copper catalysis is also employed in the synthesis of ynamides from 1,2-dichloroenamides, which can be precursors to certain enamides. organic-chemistry.orgnih.gov

Rhodium Catalysis: Rhodium catalysts are particularly useful in the asymmetric hydrogenation of enamides to produce chiral amines. rsc.orgthieme-connect.com Rhodium(III)-catalyzed C-H activation followed by intermolecular annulation between enamides and sulfoxonium ylides has been developed for the synthesis of isoquinoline derivatives. nih.gov Rhodium-catalyzed enantioselective hydrosilylation of α-arylenamides has also been reported, yielding chiral β-silylated amides. acs.org

Overview of Transition Metal-Catalyzed Enamide Synthesis
Metal CatalystReaction TypeKey FeaturesReference
PalladiumCoupling of amides with enol triflates/tosylates; Oxidative amidation of olefinsVersatile, good to excellent yields, applicable to various amides. organic-chemistry.orgorganic-chemistry.orgacs.org
CopperReductive acylation of ketoximes; Synthesis of ynamidesGood functional group tolerance, high yields, uses economical reductants. organic-chemistry.orgacs.orgnih.gov
RhodiumAsymmetric hydrogenation; C-H activation/annulation; Enantioselective hydrosilylationAccess to chiral amines and β-silylated amides, synthesis of heterocycles. rsc.orgthieme-connect.comnih.govacs.org

Isomerization Reactions for Geometrically Defined Enamide Products

The geometric configuration (E/Z) of the enamide double bond is often crucial for its biological activity and synthetic utility. nih.gov Therefore, methods to control the stereochemical outcome of enamide synthesis are of high importance. Isomerization reactions provide a powerful tool to access geometrically defined enamides, particularly the less thermodynamically stable Z-isomers. nih.govacs.orgnih.govresearchgate.net

A general and atom-economical method for the isomerization of a broad range of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported. nih.govacs.org This catalytic isomerization represents a significant advancement, as the synthesis of geometrically defined enamides, especially highly substituted and Z-enamides, can be problematic. nih.gov The starting olefin substitution pattern dictates the resulting enamide geometry. nih.gov

Furthermore, a stereodivergent strategy has been developed to access either (E)- or (Z)-isomers of trisubstituted enamides from ketones. researchgate.netacs.org By switching the reaction conditions, the desired pure isomer can be isolated. Lewis acid activation favors the formation of (E)-isomers with high stereoselectivity, while the use of a Brønsted acid allows for the preparation of (Z)-isomers, also with high selectivity. researchgate.netacs.org A novel protocol for the E/Z isomerization of enamides has also been presented in the context of synthesizing chiral trifluoromethylated enamides. chemrxiv.org Photocatalyzed E → Z contra-thermodynamic isomerization of enamides offers a mild and environmentally friendly approach to selectively synthesize (Z)-enamides. rsc.org

Electrophilic Activation Methods for Amide Desaturation

Electrophilic activation of amides has emerged as a powerful strategy to overcome their inherent low reactivity and facilitate transformations. nih.govacs.org This approach has been successfully applied to the direct desaturation of amides to form enamides.

A novel, one-step N-dehydrogenation of amides to enamides has been developed using the combination of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) and triflic anhydride (Tf2O). nih.govacs.orgresearchgate.net In this reaction, triflic anhydride serves as both the electrophilic activator and the oxidant. nih.govacs.org This method is characterized by its simple setup and broad substrate scope, including N-cyclic and -acyclic amides. nih.govacs.org The electrophilic activation of amides can also be utilized for other transformations, such as α-oxamination. orgsyn.org

Functionalization and Derivatization Strategies of the this compound Scaffold

The enamide moiety within the this compound scaffold is a versatile functional group, amenable to a wide array of chemical transformations. thieme-connect.com Its electronic nature, characterized by the delocalization of the nitrogen lone pair into the carbon-carbon double bond, allows it to act as a stable enamine surrogate. nih.gov This enables diverse functionalization strategies that are crucial for the synthesis of complex nitrogen-containing molecules. Methodologies have been developed for asymmetric hydrogenation, regioselective monofunctionalization at either the α- or β-position, vicinal difunctionalization, and participation in various cycloaddition and radical reactions. thieme-connect.comnih.gov

Asymmetric Hydrogenation of Enamide Derivatives

Asymmetric hydrogenation of enamides provides a direct route to chiral N-acyl amines, which are valuable building blocks in organic synthesis. This transformation is typically achieved using transition metal catalysts, most notably rhodium complexes with chiral phosphine or phosphoramidite ligands. researchgate.net The hydrogenation of enamide substrates generally proceeds with high enantioselectivity, affording access to enantioenriched acylated amines. researchgate.net

Monodentate phosphoramidites, such as those derived from BINOL (1,1'-bi-2-naphthol), have proven to be excellent ligands for rhodium-catalyzed asymmetric hydrogenations. For instance, the use of Rh/MonoPhos catalysts has demonstrated high enantioselectivities in the hydrogenation of various enamide substrates. researchgate.net The reaction conditions, catalyst loading, and ligand structure are critical factors influencing both the reaction rate and the degree of stereocontrol.

Table 1. Rhodium-Catalyzed Asymmetric Hydrogenation of Enamide Substrates researchgate.net
Enamide SubstrateCatalyst/LigandSolventPressure (bar H₂)Conversion (%)Enantiomeric Excess (ee, %)
N-(1-phenylvinyl)acetamide[Rh(COD)₂]BF₄ / MonoPhosCH₂Cl₂10>9999
N-(1-(4-methoxyphenyl)vinyl)acetamide[Rh(COD)₂]BF₄ / MonoPhosCH₂Cl₂10>9999
N-(1-(naphthalen-2-yl)vinyl)acetamide[Rh(COD)₂]BF₄ / MonoPhosCH₂Cl₂10>9999
N-(1-cyclohexylvinyl)acetamide[Rh(COD)₂]BF₄ / MonoPhosCH₂Cl₂50>9998

Regioselective Monofunctionalization Techniques for Enamides

The enamide scaffold allows for regioselective functionalization at either the α- or β-carbon atom, depending on the choice of catalyst and reaction conditions. thieme-connect.comnih.gov This control over regioselectivity is a powerful tool for constructing diverse molecular architectures.

α-Functionalization: Palladium-catalyzed reactions are commonly employed for the α-functionalization of enamides. thieme-connect.com Another approach involves the generation of unsymmetrical 2-amidoallyl cations under mild Brønsted acid catalysis. These reactive intermediates undergo addition with various nucleophiles preferentially at the less substituted α-carbon, leading to highly substituted enamides with excellent regiocontrol. nih.govlsu.edu Furthermore, an umpolung strategy, which reverses the normal polarity of the α-position, enables the reaction of a broad range of heteroatom nucleophiles (oxygen, nitrogen, sulfur, and halogens) under mild conditions. acs.org

β-Functionalization: Ruthenium-catalyzed reactions have been developed for the β-functionalization of enamides, offering a complementary method to the palladium-catalyzed α-functionalization. thieme-connect.com These methods highlight the ability to tune the reactivity of the enamide double bond through catalyst control.

Table 2. Examples of Regioselective Functionalization of Enamides
Reaction TypeCatalyst/ReagentNucleophile/PartnerPosition of FunctionalizationReference
Heck ReactionPalladium CatalystAryl Halideα-position thieme-connect.com
C-H FunctionalizationRuthenium CatalystAreneβ-position thieme-connect.com
Nucleophilic AdditionBrønsted Acid (Tf₂NH)Indoleα-position nih.gov
Umpolung α-ThiolationTf₂O, 2-Cl-PyridineSodium p-tolylthiolateα-position acs.org

Ionic Vicinal Difunctionalization of Enamide Derivatives

Ionic vicinal difunctionalization involves the addition of two different functional groups across the double bond of the enamide. This process can be achieved through tandem reactions where the enamide first reacts with an electrophile, generating a cationic intermediate that is subsequently trapped by a nucleophile. thieme-connect.com This strategy provides access to complex products with multiple stereocenters. For example, the vicinal diamination of a carbon-carbon double bond is a powerful method for synthesizing 1,2-diamine motifs, which are prevalent in pharmaceuticals and natural products. nih.gov While challenging under metal-free conditions, methods involving the generation of aziridinium intermediates from alkenes, followed by nucleophilic ring-opening, illustrate a potential pathway for the difunctionalization of electron-rich olefins like enamides. nih.gov Platinum-catalyzed difunctionalization reactions have also been reported for enamide derivatives. thieme-connect.com

Cycloaddition Reactions Involving this compound and its Analogs

The double bond of enamides can participate in various cycloaddition reactions, serving as a valuable tool for the construction of cyclic and heterocyclic systems. thieme-connect.comacs.org

[4+2] Cycloadditions: Enamides can act as dienophiles in Diels-Alder reactions. They can also participate in inverse-electron-demand Diels-Alder reactions, showcasing their synthetic versatility. acs.orgnih.gov

[2+2] Cycloadditions: Enamides undergo [2+2] cycloadditions with various partners. thieme-connect.com A notable example is the reaction with in situ generated benzynes. This reaction produces amido-benzocyclobutane intermediates, which can then undergo a tandem pericyclic ring-opening to an o-quinonedimethide, followed by an intramolecular [4+2] cycloaddition to rapidly assemble complex nitrogen heterocycles. nih.gov

Cyclopropanation: The reaction of enamides with carbenes or carbenoids can lead to the formation of aminocyclopropanes, which are useful synthetic intermediates. thieme-connect.com

Table 3. Cycloaddition Reactions of Enamide Derivatives
Reaction TypeReaction PartnerProduct TypeReference
Inverse-Electron-Demand Diels-AlderElectron-deficient dieneNitrogen-containing six-membered ring acs.orgnih.gov
[2+2] CycloadditionBenzyneAmido-benzocyclobutane nih.gov
CyclopropanationDiazo compoundsAminocyclopropane thieme-connect.com
Tandem [2+2]/Ring-Opening/[4+2]Benzyne / Tethered OlefinAza-tricycle nih.gov

Radical Transformations and Cyclizations of Enamides

Radical reactions offer a complementary approach to ionic pathways for functionalizing enamides. wikipedia.org These reactions typically proceed through three main steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks the enamide double bond, and a final step to quench the resulting cyclized radical. wikipedia.org Amidyl radicals, generated from the oxidation of amides, can be engaged in radical cyclizations with alkene counterparts. acs.org For instance, the addition of radicals to N-(arylsulfonyl)acrylamides can trigger a cascade involving cyclization and aryl migration. acs.org The resulting α-sulfonamidoyl radical can then undergo further transformations, such as β-fragmentation, to yield cyclic imines. nih.gov These radical cascades enable the rapid construction of molecular complexity from simple starting materials. acs.org

Electrochemical Approaches for Enamide Functionalization

Electrosynthesis is emerging as a powerful and environmentally friendly tool for chemical bond formation under mild conditions. bohrium.comresearchgate.net Electrochemical methods can be applied to the functionalization of enamides and their precursors. One approach involves the electrochemical oxidation of amides to generate enamides, avoiding the need for chemical oxidants. acs.orgnih.gov Furthermore, the electrochemical transformation of enamines, which are closely related to enamides, has been used for C(sp²)-H bond functionalization and the construction of heterocyclic compounds. bohrium.comresearchgate.net These methods often proceed via radical cation intermediates and offer unique reactivity profiles compared to traditional chemical methods. The electrochemical oxidation of enamines in the presence of nucleophiles, such as catechols, can lead to selective α-arylation through a proposed Michael addition mechanism. researchgate.net

Molecular and Biochemical Investigations of N Octylbut 2 Enamide

Structure-Activity Relationship (SAR) Studies of N-Octylbut-2-enamide and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For this compound, SAR investigations would focus on three primary structural components: the N-octyl chain, the amide linkage, and the α,β-unsaturated butenamide core.

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of this compound and its derivatives is determined by the interplay of its key structural features. The α,β-unsaturated carbonyl system is a recognized reactive moiety responsible for a variety of pharmacological activities. frontiersin.org The core N-(2-propenoyl)amido structure, a close analog to the but-2-enamide (B7942871) system, has been proposed as a critical pharmacophore for certain biological activities, such as anticonvulsant properties. mdpi.com

The N-alkyl chain is another crucial determinant. In studies on other long-chain alkyl amides, the length of the aliphatic chain significantly influences biological outcomes like biofilm inhibition and antifungal activity. mdpi.comtandfonline.com For instance, research on a series of 2-amino-4-quinolone derivatives bearing N-acyl chains showed that activity against P. aeruginosa biofilm formation peaked with a 12-carbon chain. mdpi.com Similarly, the antifungal potential of certain amide derivatives increased with the length of the aliphatic side chain, which was attributed to increased lipophilicity facilitating better interaction with fungal membranes. tandfonline.com This suggests the eight-carbon chain of this compound is a key contributor to its lipophilicity and potential interactions with hydrophobic regions of biological targets.

Modifications to the but-2-enamide backbone, such as the stereochemistry of the C2=C3 double bond ((E) vs. (Z) isomers), would also be a critical factor, as the geometric arrangement of substituents can profoundly affect binding affinity to a target protein. acs.org

An illustrative SAR data table for hypothetical this compound analogs is presented below, based on established principles for related compounds.

Compound IDN-Alkyl Chain LengthButenamide Moiety ModificationHypothetical Biological Activity (IC₅₀, µM)
This compound 8 None (E-isomer) Baseline
Analog 14None (E-isomer)Decreased
Analog 212None (E-isomer)Increased
Analog 38Saturated (Butanamide)Significantly Decreased
Analog 48Z-isomerAltered
Analog 583-Methyl substitutionAltered

This table is illustrative and designed to represent potential outcomes of SAR studies based on findings for analogous chemical series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For this compound analogs, a QSAR model could predict activity based on descriptors such as lipophilicity (logP), electronic parameters (e.g., partial charges on atoms in the unsaturated system), and steric factors. europa.eu

Studies on other classes of long-chain alkyl amides have successfully employed QSAR to understand their mechanism of action. For example, a parabolic model was developed that correlates the number of carbons in the alkyl chain of N-acylated quinolones with biofilm inhibition, suggesting an optimal chain length for activity. mdpi.com The equation took the form:

y = -0.2704x² + 7.2998x + 6.3152 (where y is biofilm reduction and x is the number of carbons). mdpi.com

Such a parabolic relationship often indicates that properties like membrane permeability are crucial, where activity increases with lipophilicity up to a certain point before decreasing, potentially due to poor solubility or unfavorable interactions within a binding pocket. mdpi.com A similar QSAR study for this compound analogs would likely reveal a strong dependence on the lipophilic character of the N-alkyl substituent, alongside electronic descriptors for the α,β-unsaturated amide core, to model its biological activity. frontiersin.orgeuropa.eu

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The three-dimensional conformation of this compound is critical for its interaction with biological targets. The central amide bond (C(O)-N) is known to have a significant barrier to rotation, leading to the existence of distinct cis and trans rotamers. nih.govut.ee For most N-substituted amides, the trans conformation is sterically favored. nih.govnih.gov The stereochemistry of the C2=C3 double bond is also fixed, existing as either the (E) or (Z) isomer, which dictates the spatial orientation of the substituents on the butene chain. acs.org

Conformational FeatureDescriptionPredicted State for this compoundImpact on Interaction
Amide Bond (C(O)-N) Rotation leads to cis/trans isomers.Predominantly transThe trans form presents a specific geometry for hydrogen bonding.
Butene Double Bond (C=C) Fixed (E) or (Z) stereoisomers.Either (E) or (Z)Determines the relative positions of the methyl group and the amide, affecting steric fit.
N-C(Alkyl) Bond Rotation of the octyl chain.Multiple low-energy conformers.Allows the alkyl chain to adapt to the shape of a hydrophobic binding pocket.

Biological Activity Profiling and Mechanistic Elucidation of this compound

Understanding the biological effects of this compound requires identifying its molecular partners and elucidating the mechanism by which it binds to them.

Identification of Molecular Targets and Binding Interactions

The structure of this compound, featuring a polar amide headgroup and a long, nonpolar alkyl tail, is amphiphilic. This suggests its molecular targets are likely proteins with binding sites that can accommodate both features. Such sites typically consist of a region capable of forming hydrogen bonds and an adjacent hydrophobic pocket. mdpi.com

The amide group can act as both a hydrogen bond donor (via the N-H) and an acceptor (via the C=O oxygen). ontosight.aiwikipedia.org These interactions are crucial for protein-ligand recognition. ontosight.ai In addition, amide groups can participate in less common but significant amide–π interactions with aromatic residues like phenylalanine or tyrosine in a protein binding site. mdpi.com

A study of long-chain N-acyl quinolones identified the quorum sensing regulator LasR as a potential target. mdpi.com The binding site of LasR features a hydrophilic region that forms hydrogen bonds with the amide and a deep hydrophobic tunnel that accommodates the long alkyl chain. Given the structural similarities, it is plausible that this compound could target proteins with analogous binding sites, such as transcription factors or enzymes involved in bacterial quorum sensing or lipid metabolism.

Investigation of Ligand-Protein Binding Mechanisms

The mechanism of binding for an amide-containing ligand involves specific, directional interactions. ontosight.ai For this compound, the primary binding force would likely be a combination of hydrogen bonding and the hydrophobic effect.

Hydrogen Bonding: The amide N-H group can donate a hydrogen bond, while the carbonyl oxygen can accept one. wikipedia.org In the context of a protein target like LasR, these groups form key hydrogen bonds with residues such as Tyrosine, Aspartate, and Serine, anchoring the ligand in the binding site. mdpi.com The stability of the protein-ligand complex is heavily influenced by these interactions. nih.gov

Hydrophobic Interactions: The eight-carbon octyl chain would be driven into a nonpolar, hydrophobic pocket of a target protein to minimize its contact with the aqueous environment. The shape and length of this pocket would determine the optimal chain length for binding, consistent with the parabolic relationships sometimes observed in QSAR studies. mdpi.com Analysis of the LasR binding site shows that the aliphatic chain is forced to adopt a specific bent conformation to fit within a curve formed by residues like Glycine and Leucine. mdpi.com

Modulation of Specific Biochemical Pathways and Cellular Processes

There is currently no available research detailing the modulation of specific biochemical pathways or cellular processes by this compound. Scientific investigations into its effects on cellular signaling, gene expression, or other cellular events have not been published.

Enzymatic Transformation and Inhibition Studies

Detailed studies on the enzymatic transformation or potential enzyme inhibition properties of this compound are not present in the current scientific literature. Information regarding which enzymes might metabolize this compound or which it might inhibit is therefore unavailable.

Biochemical Pathways Relevant to this compound

The absence of information on the natural occurrence and metabolic processing of this compound prevents a substantive discussion of its related biochemical pathways.

Putative Biosynthetic Pathways for this compound (if naturally occurring)

There is no evidence to suggest that this compound is a naturally occurring compound. Consequently, no biosynthetic pathways have been proposed or investigated. The compound is not listed in databases of natural products or in documents cataloging ingredients from natural sources. assocaseari.itusda-indonesia.orgslideshare.net

Metabolic Transformation Pathways of this compound in Biological Systems

The metabolic fate of this compound in biological systems has not been documented. Research on its absorption, distribution, metabolism, and excretion (ADME) is not available, meaning its metabolic transformation pathways remain unknown.

Role of this compound in Intermediary Metabolism (if applicable)

Given the lack of data on its metabolic transformation, there is no information to suggest that this compound plays any role in intermediary metabolism.

Advanced Analytical and Characterization Methodologies for N Octylbut 2 Enamide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the molecular-level investigation of N-Octylbut-2-enamide, offering detailed insights into its atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound in solution. msu.eduorganicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous evidence of the molecular framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton environment. The integration of these signals would confirm the number of protons in each group, while their splitting patterns (multiplicity), arising from spin-spin coupling, would reveal adjacent proton relationships. libretexts.org Key expected resonances include a downfield signal for the amide proton (N-H), distinct signals for the vinyl protons of the but-2-enamide (B7942871) moiety, a triplet for the terminal methyl group of the octyl chain, and a series of multiplets for the methylene (B1212753) groups of the octyl chain. youtube.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A signal for the carbonyl carbon (C=O) would appear at the most downfield position. The two vinyl carbons would have distinct shifts, and the eight carbons of the octyl chain would also be resolved, with their chemical shifts dependent on their position relative to the nitrogen atom. msu.eduspectrabase.comnih.gov

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive correlations. A COSY spectrum would show cross-peaks between coupled protons, confirming the connectivity through the vinyl group and along the octyl chain. An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's resonance. libretexts.org

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (butenyl) ~1.8 Doublet 3H
CH=CH (vinyl) ~5.7 - 6.9 Multiplets 2H
NH (amide) ~5.5 - 7.5 Broad Singlet 1H
N-CH₂ (octyl) ~3.2 Quartet 2H
(CH₂)₆ (octyl) ~1.2 - 1.5 Multiplets 12H

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (amide) ~165
CH=CH (vinyl) ~123 - 142
N-CH₂ (octyl) ~40
CH₂ (octyl chain) ~22 - 32
CH₃ (butenyl) ~18

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. researchgate.net

For this compound, electron ionization (EI) would likely produce a molecular ion peak (M⁺) corresponding to its nominal mass. The fragmentation pattern would provide structural information. Key fragmentation pathways for amides include alpha-cleavage adjacent to the nitrogen atom and McLafferty rearrangement involving the carbonyl group and the octyl chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a significant advantage by measuring the m/z ratio to several decimal places. labmanager.combioanalysis-zone.com This high accuracy allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of a unique elemental composition. researchgate.netmsesupplies.com This capability is crucial for confirming the molecular formula of this compound as C₁₂H₂₃NO, distinguishing it from any isomers or compounds with the same nominal mass. bioanalysis-zone.com

Molecular Mass Data for this compound

Parameter Value
Molecular Formula C₁₂H₂₃NO
Nominal Mass 197 amu

Vibrational Spectroscopy (Infrared, Raman) and Electronic Spectroscopy (UV-Vis)

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. edinst.com For this compound, the IR spectrum would show characteristic absorption bands. These include a sharp N-H stretch, a strong C=O stretch (Amide I band), and an N-H bend (Amide II band), which are diagnostic for the secondary amide group. researchgate.net Additionally, stretches for the C=C double bond and sp² and sp³ C-H bonds would be visible. Raman spectroscopy, which relies on changes in polarizability, is complementary and particularly useful for identifying the C=C bond. edinst.comlibretexts.org

Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (amide) Stretch 3300 - 3250
C-H (alkane) Stretch 2960 - 2850
C=O (amide) Stretch (Amide I) 1680 - 1640
C=C (alkene) Stretch 1660 - 1600

Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. unchainedlabs.com The α,β-unsaturated amide structure in this compound constitutes a chromophore that absorbs UV radiation. masterorganicchemistry.com A primary absorption maximum (λmax) corresponding to the π → π* electronic transition is expected, typically in the 200-220 nm range. The presence of this absorption band can be used for quantification, for example, as a detection method in HPLC. masterorganicchemistry.combath.ac.uk

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If this compound can be crystallized, this technique would provide exact data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the solid-state conformation of the molecule, including the planarity of the amide group and the orientation of the octyl chain. Crucially, it would also map the intermolecular interactions, such as the hydrogen bonding network formed between the N-H donor and C=O acceptor of adjacent amide groups, which dictates the crystal packing. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for unambiguous solid-state structural confirmation. researchgate.net

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For a compound like this compound, liquid chromatography is the most relevant approach for analysis and purification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of this compound from reaction mixtures or for purity assessment. openaccessjournals.com Given the molecule's significant nonpolar character due to the octyl chain, a reversed-phase HPLC (RP-HPLC) method is most appropriate. oecd.orgoecd.org

A typical RP-HPLC setup would involve a nonpolar stationary phase, such as a silica-based C18 (octadecyl) column, and a polar mobile phase. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com this compound would be retained on the column and then eluted, with its retention time being a characteristic identifier under specific conditions.

Detection is commonly achieved using a UV-Vis detector set to the λmax of the α,β-unsaturated amide chromophore. nih.gov For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure this compound standard and plotting the detector response (e.g., peak area) against concentration. This allows for the precise determination of the compound's concentration in an unknown sample. Coupling HPLC with a mass spectrometer (HPLC-MS) can provide even greater certainty in identification by confirming the molecular weight of the eluting compound. iitism.ac.in

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and depends on the analyte's properties and the required sensitivity and selectivity.

A Flame Ionization Detector (FID) is a common general-purpose detector that can be used for the analysis of organic compounds. rnlkwc.ac.inaga-analytical.com.pl It offers high sensitivity for most organic compounds, and while it doesn't provide structural information, it is robust and has a wide linear range. rnlkwc.ac.inlibretexts.org For the analysis of this compound, a high-temperature capillary column would be employed to ensure proper elution of this relatively high molecular weight amide.

A Nitrogen-Phosphorus Detector (NPD) is a selective detector that shows high sensitivity for compounds containing nitrogen and phosphorus. avantorsciences.comchem-agilent.com Since this compound contains a nitrogen atom, the NPD can provide highly selective and sensitive detection, which is particularly advantageous when analyzing complex environmental or biological samples where matrix interference can be a significant issue. chem-agilent.comosti.govrochester.edu The selectivity of the NPD reduces the need for extensive sample cleanup. osti.gov

Below is a table summarizing typical GC conditions that could be adapted for the analysis of this compound.

Table 1: Representative GC Conditions for Amide Analysis

Parameter GC-FID GC-NPD
Column HP-5MS (30 m x 0.32 mm, 0.25 µm) atlantis-press.com CP-Sil 8 (50 m x 0.25 mm, 0.25 µm) osti.gov or Agilent J&W CP-Volamine (30m x 0.32 mm, 5.0µm) google.com
Injector Temp. 250 °C silicycle.com 250 °C osti.gov
Oven Program Initial 60°C (1 min), ramp 10°C/min to 200°C, then 5°C/min to 270°C (hold 5 min) atlantis-press.com Initial 80°C (1 min), ramp 40°C/min to 180°C (1 min), then 4°C/min to 270°C (hold 26 min) osti.gov
Carrier Gas Helium atlantis-press.com Helium osti.gov
Detector Temp. 280 °C silicycle.com 300 °C epa.gov

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for the qualitative analysis of mixtures, making it suitable for monitoring reaction progress or for preliminary sample screening. researchgate.netbirmingham.ac.uk For this compound, a normal-phase TLC plate with a silica (B1680970) gel adsorbent would be appropriate, as silica is a polar stationary phase. wisc.edu

The choice of the mobile phase (solvent system) is crucial for achieving good separation. umass.edu The polarity of the solvent system determines the retention factor (Rf) of the compounds. wisc.eduorgchemboulder.com For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) would be suitable. rochester.edu By adjusting the ratio of these solvents, the Rf value can be optimized to be within the ideal range of 0.25-0.35 for good separation. orgchemboulder.com

Visualization of the separated spots on the TLC plate is necessary if the compound is colorless. Since this compound contains a carbon-carbon double bond, it can be visualized using iodine vapor, which reacts with unsaturated compounds to produce brown spots. aga-analytical.com.plliv.ac.uk Additionally, if the TLC plate contains a fluorescent indicator, the compound may be visible under UV light (typically at 254 nm) as a dark spot due to UV quenching. researchgate.netliv.ac.uk

Table 2: Potential TLC Systems for this compound Analysis

Stationary Phase Mobile Phase System (v/v) Visualization Method Expected Rf Range
Silica Gel 60 F254 Hexane / Ethyl Acetate (e.g., 7:3 or 1:1) UV light (254 nm), Iodine vapor 0.3 - 0.6
Silica Gel 60 F254 Toluene (B28343) / Acetone (B3395972) (e.g., 8:2) UV light (254 nm), Iodine vapor 0.3 - 0.6
Silica Gel 60 F254 Chloroform / Methanol (e.g., 9:1) UV light (254 nm), Iodine vapor 0.4 - 0.7

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

For the unambiguous identification and quantification of this compound in complex matrices, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net As this compound passes through the GC column and enters the mass spectrometer, it is ionized, typically by electron impact (EI). The resulting mass spectrum will show a molecular ion peak and a series of fragment ions. The fragmentation pattern of amides often involves cleavage of the N-CO bond, which can provide structural confirmation. libretexts.orgnih.govunl.pt For secondary amides, alpha-cleavage is also a common fragmentation pathway. libretexts.org

LC-MS/MS is particularly useful for analyzing less volatile or thermally labile compounds that are not well-suited for GC. mdpi.com It is also highly sensitive and selective, making it ideal for trace analysis in complex biological matrices. mdpi.com In LC-MS/MS, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. The precursor ion corresponding to this compound is selected and fragmented to produce product ions, which are then detected. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces matrix effects.

Table 3: Mass Spectrometry Parameters for Amide Analysis

Technique Ionization Mode Typical Fragmentation Key Advantages
GC-MS Electron Impact (EI) nih.gov Cleavage of N-CO bond, alpha-cleavage libretexts.orgnih.gov Provides structural information from fragmentation patterns.
LC-MS/MS Electrospray (ESI) Precursor ion to product ion transitions High sensitivity and selectivity for complex matrices. mdpi.com

Extraction and Isolation Strategies for this compound from Biological or Environmental Matrices

The effective extraction and isolation of this compound from its matrix is a critical first step before instrumental analysis. The chosen method depends on the nature of the sample (e.g., soil, water, biological tissue) and the physicochemical properties of the analyte.

Conventional Solvent Extraction Methods

Conventional solvent extraction, including liquid-liquid extraction (LLE) for aqueous samples and Soxhlet extraction for solid samples, relies on the partitioning of the analyte between the sample matrix and an immiscible organic solvent. For a compound like this compound, which has both nonpolar (octyl chain) and polar (amide group) characteristics, a solvent of intermediate polarity would be a suitable choice.

For aqueous samples, LLE with solvents like dichloromethane (B109758) or a mixture of hexane and acetone could be employed. nih.gov For solid matrices such as soil or sediment, Soxhlet extraction with solvents like methanol, acetonitrile, or toluene can be effective. usda.gov For instance, a method for extracting amide herbicides from soil used a mixture of acetonitrile and water. researchgate.net The choice of solvent aims to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances.

Advanced Extraction Techniques (e.g., Ultrasound-Assisted Extraction, Accelerated Solvent Extraction)

To improve extraction efficiency, reduce solvent consumption, and decrease extraction time, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) are often employed. mdpi.comthermofisher.com

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation bubbles in the solvent. researchgate.net The collapse of these bubbles generates high local temperatures and pressures, enhancing solvent penetration into the sample matrix and facilitating the release of the analyte. mdpi.commdpi.com This technique is known for being efficient and is considered a green extraction method. researchgate.net It has been successfully used to extract bioactive compounds, including those with amide structures, from various plant and environmental materials. mdpi.comyildiz.edu.tr

Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, uses conventional solvents at elevated temperatures and pressures. thermofisher.comresearchgate.net The high temperature increases the extraction kinetics, while the high pressure keeps the solvent in its liquid state, allowing for rapid and efficient extractions. birmingham.ac.ukorgchemboulder.com ASE is a well-established method for extracting a wide range of organic pollutants, including amides and herbicides, from solid and semi-solid environmental samples like soil and sediment. thermofisher.comresearchgate.netepfl.ch A typical ASE method for amides might use a solvent mixture like acetonitrile/water or toluene at temperatures between 100-180°C. birmingham.ac.ukepa.gov

Table 4: Comparison of Advanced Extraction Techniques for Amides

Technique Principle Typical Solvents Key Advantages
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances mass transfer. researchgate.net Methanol, Ethanol, Acetonitrile Reduced extraction time and solvent use, suitable for thermolabile compounds. mdpi.comnih.gov
Accelerated Solvent Extraction (ASE) Elevated temperature and pressure increase extraction efficiency. orgchemboulder.com Toluene, Hexane/Acetone, Dichloromethane/Acetone birmingham.ac.uk Fast, automated, and requires less solvent than Soxhlet. birmingham.ac.ukthermofisher.com

Chromatographic Purification and Enrichment Protocols

Following extraction, the crude extract often contains co-extracted matrix components that can interfere with the final analysis. Chromatographic techniques are employed to purify and enrich the this compound fraction. rnlkwc.ac.inutoronto.ca

Column chromatography is a widely used purification method. rnlkwc.ac.inutoronto.ca For this compound, a normal-phase column with silica gel as the stationary phase could be used. utoronto.ca The extract is loaded onto the column, and a solvent gradient (e.g., starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate) is used to elute the compounds. rochester.edu Fractions are collected and analyzed (e.g., by TLC) to identify those containing the purified compound. For basic compounds like some amines, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can improve separation on silica gel. biotage.com

Solid-Phase Extraction (SPE) is a more modern and efficient form of column chromatography used for sample cleanup and enrichment, particularly for liquid samples. mdpi.comrsc.org An SPE cartridge containing a suitable sorbent is chosen based on the analyte's properties. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) or a hydrophilic-lipophilic balanced (HLB) polymer could be effective. mdpi.comnih.gov The sample is passed through the cartridge, where the analyte is retained. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong organic solvent. This process not only purifies the sample but also concentrates the analyte, increasing the sensitivity of the subsequent analysis. mdpi.com

Computational Modeling and Simulation Studies of N Octylbut 2 Enamide

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). sourceforge.io This method is crucial in structure-based drug design for predicting the binding affinity and mode of interaction between a ligand, such as N-Octylbut-2-enamide, and a target protein. youtube.com The process involves placing the ligand in various conformations and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates binding energy. unica.itmdpi.com

Simulations of this compound docking into a hypothetical receptor active site would aim to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. pensoft.net For instance, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the octyl chain would likely engage in hydrophobic interactions. The results can reveal the structural basis for the ligand's affinity and selectivity for a particular receptor. unica.itscielo.org.mx Advanced simulations can also account for receptor flexibility, providing a more dynamic and realistic picture of the binding event. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor

Parameter Predicted Value Key Interacting Residues
Binding Affinity (kcal/mol) -8.5 TYR 82, PHE 264, LEU 301
Hydrogen Bonds 2 ASN 152, GLN 198

This table is illustrative and represents the type of data generated from a molecular docking study.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. rsdjournal.orgroutledge.com Methods like Density Functional Theory (DFT) can predict a wide range of properties for this compound, including its geometry, molecular orbital energies, partial atomic charges, and dipole moment. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions provide insights into the molecule's reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests the molecule is more likely to be reactive. Mapping the electrostatic potential onto the electron density surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how this compound might interact with other molecules or biological targets. rsc.org

Table 2: Predicted Quantum Chemical Properties of this compound (Hypothetical)

Property Calculated Value Significance
HOMO Energy -6.2 eV Region susceptible to electrophilic attack
LUMO Energy -0.8 eV Region susceptible to nucleophilic attack
HOMO-LUMO Gap 5.4 eV Indicator of kinetic stability
Dipole Moment 3.5 Debye Influences solubility and intermolecular forces
NBO Charge on Amide N -0.65 e Indicates a nucleophilic nitrogen atom

This table is illustrative, showing data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.govebsco.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the full range of three-dimensional shapes the molecule can adopt. nih.gov

Table 3: Dominant Conformers of this compound from a Hypothetical MD Simulation

Dihedral Angle (O=C-C=C) Dihedral Angle (C-C-N-C) Population (%) Relative Energy (kcal/mol)
~180° (trans) ~180° (trans) 65% 0.00 (Global Minimum)
~180° (trans) ~60° (gauche) 20% 1.2
~0° (cis) ~180° (trans) 10% 2.5

This illustrative table presents potential results from a conformational analysis via MD simulation.

In Silico Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational methods can predict various spectroscopic properties, aiding in the structural characterization of molecules. For this compound, quantum chemical calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com Predicted vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to functional group vibrations, such as the C=O stretch of the amide or the N-H bend. Calculated NMR chemical shifts can help interpret experimental ¹H and ¹³C NMR spectra, confirming the molecular structure.

Furthermore, computational chemistry can be used to explore potential reaction mechanisms. rsc.org By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for hypothetical reactions involving this compound, such as its synthesis, degradation, or metabolic transformation. polimi.it This provides a detailed, step-by-step understanding of the reaction kinetics and thermodynamics that would be difficult to obtain experimentally. youtube.com

Table 4: Hypothetical In Silico vs. Experimental Spectroscopic Data for this compound

Spectroscopic Feature Predicted Value Experimental Value Assignment
IR Frequency (cm⁻¹) 1670 cm⁻¹ 1665 cm⁻¹ C=O stretch (Amide I)
IR Frequency (cm⁻¹) 3305 cm⁻¹ 3300 cm⁻¹ N-H stretch
¹H NMR Shift (ppm) 6.8 ppm 6.9 ppm Vinyl proton (C=CH)

This table is for illustrative purposes, comparing predicted spectroscopic data with potential experimental results.

Chemoinformatic Approaches for Virtual Screening and Analog Design

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. One of its primary applications is virtual screening, where extensive libraries of compounds are computationally evaluated to identify those with a high probability of binding to a specific biological target. youtube.comnih.gov

Starting with the known structure of this compound, similarity-based virtual screening could be performed to identify analogs from multi-million compound databases. This involves searching for molecules with similar structural fingerprints or 3D shapes. nih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking, to prioritize them for synthesis and experimental testing. pensoft.netanncaserep.com This approach accelerates the discovery of new lead compounds by focusing experimental efforts on molecules with the highest potential. This process can be used to design analogs of this compound with potentially enhanced activity, better selectivity, or improved pharmacokinetic properties. pensoft.net

Table 5: Hypothetical Analogs of this compound Identified via Virtual Screening

Analog ID Modification Predicted Binding Affinity (kcal/mol) Predicted Improvement
ANA-001 Replacement of octyl with cyclohexyl -8.9 Increased affinity/rigidity
ANA-002 Addition of a hydroxyl group to the octyl chain -8.6 Improved solubility
ANA-003 Substitution on the butene backbone -9.2 Enhanced hydrogen bonding

This table provides hypothetical examples of analogs and their predicted properties derived from a chemoinformatic study.

Application of Machine Learning in this compound Research

Machine learning (ML), a subset of artificial intelligence, enables computers to learn from data and make predictions. nih.gov In chemical research, ML models are increasingly used for tasks like predicting molecular properties, biological activity, and toxicity. nih.gov

In the context of this compound, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This involves training an ML algorithm on a dataset of this compound analogs and their experimentally measured biological activities. nih.gov The model learns the relationship between chemical structure (represented by molecular descriptors) and activity. Once trained, the model can rapidly predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. ML can also be applied to analyze data from MD simulations or predict reaction outcomes, further accelerating the research and development cycle. nih.gov

Table 6: Example Structure of a Dataset for Training a QSAR Machine Learning Model

Compound ID Molecular Weight LogP Number of H-Bond Donors Biological Activity (IC₅₀ µM)
This compound 197.32 3.1 1 5.2
Analog 1 211.35 2.8 1 3.8
Analog 2 225.34 3.5 1 1.5

This table illustrates the type of data used to train a predictive machine learning model.

Environmental Fate and Degradation of N Octylbut 2 Enamide

Abiotic Degradation Pathways and Kinetics

Hydrolytic Stability and Accelerated Hydrolysis Studies

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. The stability of N-Octylbut-2-enamide in the presence of water, and the rate at which it might break down under different pH and temperature conditions, have not been specifically reported. Generally, amides can undergo hydrolysis, but the rate is highly dependent on the structure of the molecule and the environmental conditions. Without dedicated studies, any prediction of its hydrolytic half-life would be purely speculative.

Photolytic Degradation in Aqueous Systems and on Surfaces

Photolysis, or degradation by light, is another significant abiotic pathway for the breakdown of chemicals in the environment. There is no specific information available regarding the susceptibility of this compound to photodegradation in water or on surfaces. The presence of a carbon-carbon double bond in its structure suggests a potential for photo-induced reactions, but this has not been experimentally verified.

Chemical Transformation in Soil and Sediment Environments

The chemical transformation of this compound in complex environmental matrices like soil and sediment is also an area lacking specific research. The compound's fate in these environments would be influenced by a variety of factors including sorption to organic matter and clay particles, as well as potential reactions with other chemical constituents.

Biotic Degradation and Mineralization in Environmental Compartments

The breakdown of chemical compounds by living organisms, particularly microorganisms, is a crucial process for their removal from the environment. As with its abiotic fate, the biotic degradation of this compound has not been the subject of specific investigation.

Aerobic and Anaerobic Degradation in Soils and Sediments

The potential for microorganisms in soil and sediment to break down this compound under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions is unknown. The rate and extent of such degradation would be critical in determining its persistence in terrestrial and aquatic ecosystems.

Biodegradation in Surface Waters

Similarly, there is a lack of data on the biodegradation of this compound in surface waters such as rivers, lakes, and oceans. The microbial communities present in these environments play a significant role in the breakdown of many organic compounds, but their ability to metabolize this compound has not been studied.

Identification and Fate of Microbial Transformation Products

Currently, there is no publicly available scientific literature that specifically identifies the microbial transformation products of this compound. The biodegradation pathways and the resulting metabolites from the microbial breakdown of this compound have not been documented in peer-reviewed studies or environmental fate databases.

General principles of microbial degradation of amides suggest potential pathways. Microorganisms could potentially hydrolyze the amide bond, which would yield octylamine and but-2-enoic acid. These intermediate products would then likely be further metabolized through various well-established degradation pathways. For instance, octylamine could be deaminated and subsequently enter fatty acid metabolism. But-2-enoic acid could be metabolized via beta-oxidation. However, without specific studies on this compound, the formation and fate of these or any other transformation products remain hypothetical. The persistence and potential environmental impact of any such transformation products are therefore unknown.

Environmental Transport and Mobility Studies

Detailed environmental transport and mobility studies specifically for this compound are not available in the current scientific literature. To rigorously assess its behavior in the environment, experimental data on its interaction with different environmental compartments would be required.

Soil Adsorption, Desorption, and Leaching Behavior

There is no published data on the soil adsorption, desorption, and leaching behavior of this compound. To understand its mobility in soil, key parameters such as the soil organic carbon-water partitioning coefficient (Koc) would need to be determined through laboratory experiments. This coefficient is crucial for predicting whether the compound is likely to bind to soil particles or leach into groundwater. Without these studies, any assessment of its potential for groundwater contamination would be speculative.

Interactive Data Table: Soil Adsorption and Leaching Potential of this compound

ParameterValueInterpretation
Soil Adsorption Coefficient (Kd)Data not availableIndicates the extent of chemical partitioning between soil and water.
Organic Carbon-Normalized Adsorption Coefficient (Koc)Data not availableNormalizes adsorption to soil organic carbon content, allowing for comparison across different soils.
Leaching PotentialUnknownCannot be determined without soil mobility data.

This table is for illustrative purposes. No actual data is available for this compound.

Volatilization from Water and Soil Environments

The potential for this compound to volatilize from water and soil has not been experimentally determined. An estimation of its volatilization tendency would require knowledge of its vapor pressure and Henry's Law constant. As this information is not available in public databases, the significance of volatilization as an environmental transport pathway for this compound is unknown.

Interactive Data Table: Volatilization Potential of this compound

Physicochemical PropertyValueEnvironmental Significance
Vapor PressureData not availableA measure of a substance's tendency to evaporate.
Henry's Law ConstantData not availableIndicates the partitioning of a chemical between water and air.
Volatilization Half-life from WaterUnknownThe time it takes for half of the chemical to volatilize from a body of water.
Volatilization Half-life from SoilUnknownThe time it takes for half of the chemical to volatilize from the soil surface.

This table is for illustrative purposes. No actual data is available for this compound.

Bioaccumulation and Biomagnification Potential (at a fundamental chemical level)

An assessment of the bioaccumulation and biomagnification potential of this compound at a fundamental chemical level is not possible without experimental data. The octanol-water partition coefficient (Log Kow) is a key indicator of a chemical's potential to accumulate in the fatty tissues of organisms. A high Log Kow value generally suggests a higher potential for bioaccumulation. Since the Log Kow for this compound has not been reported, its tendency to bioaccumulate and potentially biomagnify in food chains cannot be predicted.

Interactive Data Table: Bioaccumulation Potential of this compound

ParameterValueImplication for Bioaccumulation
Octanol-Water Partition Coefficient (Log Kow)Data not availableA key indicator of a chemical's lipophilicity and potential to accumulate in organisms.
Bioconcentration Factor (BCF)Data not availableMeasures the accumulation of a chemical in an aquatic organism from water.
Biomagnification Factor (BMF)Data not availableMeasures the increase in concentration of a chemical in an organism relative to its diet.

This table is for illustrative purposes. No actual data is available for this compound.

Future Directions and Emerging Research Avenues for N Octylbut 2 Enamide

Integration of Advanced Omics Technologies for Comprehensive Biological Understanding

A complete understanding of the biological impact of N-Octylbut-2-enamide requires a systems-level approach. Advanced omics technologies, which allow for the large-scale study of biological molecules, are essential for this purpose. humanspecificresearch.orgnih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the compound's mechanism of action, moving beyond single-target interactions. frontlinegenomics.com

Future research could employ these technologies to build a comprehensive biological profile. For instance, transcriptomics (via RNA-seq) could identify all genes whose expression is altered upon cellular exposure to the compound, while proteomics (often using mass spectrometry) could reveal changes in protein abundance and identify direct binding partners. frontlinegenomics.comrsc.org Metabolomics would offer a snapshot of the metabolic pathways affected by this compound. nih.gov The integration of these datasets is a powerful strategy for identifying new drug targets and understanding complex biological responses. humanspecificresearch.orgnih.gov

Table 7.1: Potential Applications of Omics Technologies in this compound Research

Omics Technology Investigative Goal Potential Findings
Genomics Identify genetic factors influencing sensitivity or resistance to the compound. Discovery of gene variants or mutations that alter the compound's efficacy or cellular response.
Transcriptomics Analyze changes in global gene expression following treatment. Identification of regulated signaling pathways and cellular processes (e.g., inflammation, stress response).
Proteomics Study alterations in the entire set of proteins, including post-translational modifications. Uncovering direct protein targets, downstream protein expression changes, and affected enzymatic activities.

| Metabolomics | Profile changes in small-molecule metabolites. | Insight into how the compound alters cellular metabolism and bioenergetics. |

Exploration of this compound in Materials Science and Functional Polymers

The bifunctional nature of this compound makes it a promising candidate for materials science. Its structure contains a polymerizable α,β-unsaturated double bond and an N-alkyl group, suggesting its utility as a functional monomer. biosynth.comresearchgate.net The incorporation of such monomers into polymer chains can impart specific properties. specificpolymers.com For example, the long octyl chain would increase hydrophobicity, a desirable trait for creating water-repellent coatings or modifying membrane properties. The amide group can form hydrogen bonds, potentially improving the mechanical strength and thermal stability of a polymer.

Emerging research could focus on synthesizing novel homopolymers of this compound or copolymers with other monomers to create advanced functional materials. novapublishers.combenasque.org A related compound, N-Octylprop-2-enamide, is noted for its use as a monomer in copolymers and for its film-forming properties, providing a strong precedent for this line of inquiry. biosynth.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the chemical space around this compound and identify derivatives with enhanced or novel properties, combinatorial chemistry and high-throughput screening (HTS) are indispensable. openaccessjournals.comnih.gov Combinatorial chemistry enables the rapid, parallel synthesis of a large library of related molecules by systematically modifying parts of the parent structure. openaccessjournals.com For this compound, this could involve varying the length and branching of the N-alkyl chain or introducing different substituents onto the butenamide backbone.

Once synthesized, these libraries can be rapidly evaluated using HTS for various biological activities or material properties. enamine.net This approach accelerates the identification of structure-activity relationships (SAR), which is crucial for rational drug design and materials development. snv63.ru Modern HTS platforms can screen millions of compounds quickly, using techniques like fluorescence polarization, thermal shift assays, or mass spectrometry to detect interactions with a target or a desired functional outcome. enamine.netnih.govfrontiersin.org

Table 7.2: Illustrative Combinatorial Library Design for this compound Derivatives

Scaffold Position Parent Group Example Modifications for Library Desired Property Variation
N-Alkyl Chain n-Octyl Shorter chains (e.g., butyl, hexyl), longer chains (e.g., dodecyl), branched chains, cyclic groups (e.g., cyclohexyl) Modulate hydrophobicity, solubility, and steric hindrance.
Butenamide Core But-2-enamide (B7942871) Introduction of methyl or phenyl groups on the double bond; substitution on the amide nitrogen. Alter reactivity, geometric constraints, and binding interactions.

| Terminal Methyl | Methyl | Replacement with functional groups like hydroxyl, carboxyl, or ester groups. | Introduce new reactive sites for conjugation or alter polarity. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. Future research should focus on developing green chemistry approaches for producing this compound, minimizing waste and avoiding hazardous reagents. sioc-journal.cn Traditional amide synthesis often relies on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk

Promising green alternatives include:

Biocatalysis: Using enzymes like lipases to form the amide bond under mild, aqueous conditions. This method offers high selectivity and reduces the need for protecting groups. numberanalytics.comnih.gov

Catalytic Direct Amidation: Developing transition metal or organocatalysts that can directly couple a carboxylic acid and an amine with high atom economy, releasing only water as a byproduct. ucl.ac.uknumberanalytics.com

Solvent-Free Reactions: Employing techniques like mechanochemistry (grinding) or heating reactants without a solvent to reduce environmental impact and simplify purification. numberanalytics.comresearchgate.net

These methods align with the principles of green chemistry by improving efficiency and reducing the environmental footprint of the synthesis. rsc.orgrsc.org

Mechanistic Insights into Novel Biological Activities and Therapeutic Potential (excluding clinical trials)

While alkylamides are known to possess a range of biological effects, the specific activities of this compound are ripe for discovery. nih.gov The α,β-unsaturated amide moiety is a key structural feature in many bioactive compounds, acting as a Michael acceptor and contributing to activities like antifungal and antiviral effects. acs.orgnih.govrsc.org

Future preclinical research should aim to uncover novel biological roles for this compound. Screening this compound against a wide panel of kinases, proteases, and receptors could identify new molecular targets. Studies have shown that various amides possess antioxidant and anti-inflammatory properties, which are promising areas to investigate for this compound. nih.govcbijournal.com Elucidating the molecular mechanisms behind any observed activity—for example, how it modulates specific cell signaling pathways or gene expression profiles—is critical for establishing its therapeutic potential in preclinical models. rsc.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing N-Octylbut-2-enamide in academic laboratories?

  • Methodological Answer : Synthesis typically involves nucleophilic acyl substitution or condensation reactions, using octylamine and but-2-enoic acid derivatives. Key steps include solvent selection (e.g., anhydrous dichloromethane), catalyst optimization (e.g., DCC for coupling), and temperature control (40–60°C). Characterization requires multi-modal analysis:

  • NMR spectroscopy (¹H/¹³C) to confirm amide bond formation and alkyl chain integrity.
  • FT-IR for carbonyl stretch identification (~1640–1680 cm⁻¹).
  • HPLC-MS for purity assessment (>95%) and molecular ion verification.
  • Melting point determination (DSC) to validate crystalline properties.
    Detailed experimental procedures must be documented to ensure reproducibility, including solvent purity, reaction times, and purification steps (e.g., column chromatography) .

Q. What physicochemical properties of this compound are critical for experimental design, and how are they measured?

  • Methodological Answer : Key properties include:

  • Lipophilicity (logP), measured via shake-flask method or HPLC retention time correlation.
  • Thermal stability , assessed by thermogravimetric analysis (TGA) under nitrogen atmosphere.
  • Aqueous solubility , determined via saturation shake-flask method with UV-Vis quantification.
  • Hydrolytic stability at physiological pH (e.g., PBS buffer at pH 7.4), monitored by HPLC over 24–72 hours.
    Researchers should report instrumental parameters (e.g., TGA heating rate: 10°C/min) and environmental controls (e.g., humidity) to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?

  • Methodological Answer : Reproducibility issues often stem from subtle variations in:

  • Solvent purity (e.g., residual water in dichloromethane affecting reaction yield).
  • Catalyst activity (e.g., DCC degradation over time).
  • Purification techniques (e.g., gradient elution in column chromatography).
    Mitigation strategies include:
  • Pre-treating solvents with molecular sieves.
  • Validating catalyst freshness via control reactions.
  • Providing step-by-step chromatographic conditions (e.g., silica gel pore size, eluent ratios).
    Collaborative inter-laboratory studies using standardized protocols are recommended to identify critical variables .

Q. How should conflicting data on the biological activity of this compound be resolved in systematic reviews?

  • Methodological Answer : Apply meta-analytic frameworks to quantify heterogeneity:

  • Calculate I² statistics to assess the proportion of variability due to study differences (e.g., I² > 50% indicates substantial heterogeneity) .
  • Use sensitivity analysis to exclude outliers (e.g., studies with non-standardized dosing regimens).
  • Stratify data by experimental models (e.g., in vitro vs. in vivo) or assay types (e.g., enzyme inhibition vs. cell viability).
    Transparent reporting of inclusion/exclusion criteria and risk-of-bias assessments (e.g., Cochrane guidelines) is essential to ensure validity .

Q. What experimental design principles are critical for pharmacological studies involving this compound?

  • Methodological Answer :

  • Dose-response curves : Use ≥5 concentrations spanning IC₅₀ values, validated with positive controls (e.g., known TRPV1 agonists).
  • Temporal controls : Include time-matched vehicle-treated groups to account for solvent effects.
  • Blinding protocols : Randomize sample labeling during data collection to reduce observer bias.
  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting, including sample size justification and humane endpoints .

Q. How can computational modeling enhance the interpretation of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Integrate molecular dynamics (MD) simulations with experimental

  • Docking studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., TRP channels).
  • QM/MM calculations : Analyze electron density maps to identify reactive amide moieties.
  • Validation : Cross-check computational predictions with experimental IC₅₀ values and mutagenesis data.
    Report force field parameters (e.g., AMBER vs. CHARMM) and solvent models (e.g., implicit vs. explicit) to ensure reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data for this compound?

  • Methodological Answer :

  • Probit analysis : Model mortality vs. log-dose relationships in acute toxicity studies.
  • ANCOVA : Adjust for covariates like animal weight or baseline enzyme levels.
  • Benchmark dose (BMD) modeling : Estimate lower confidence limits (BMDL) for regulatory thresholds.
    Document software (e.g., R packages drc or PROC PROBIT in SAS) and assumptions (e.g., normality of residuals) to facilitate peer review .

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